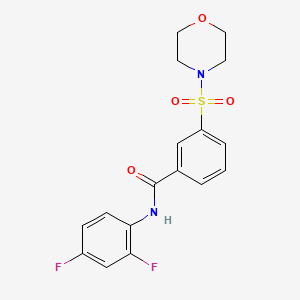

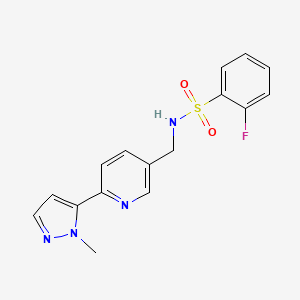

![molecular formula C21H18ClNO B2998394 1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone CAS No. 279672-38-7](/img/structure/B2998394.png)

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone is an organic compound belonging to the class of heterocyclic compounds. It is also known as 4-chloroanilino-1-phenyl-1-propane-1,1-dicarboxylic acid phenylmethyl ester. This compound has been extensively studied in recent years due to its potential medicinal and industrial applications. The synthesis of this compound involves the use of a variety of organic reactions, including condensation reactions, oxidation reactions, and hydrolysis reactions. It has been used in the synthesis of various other compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential as an intermediate in the synthesis of other organic compounds.

Wissenschaftliche Forschungsanwendungen

Enzymatic Reduction for Chiral Synthesis

The asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases, showcases the potential of "1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone" derivatives in the production of antidepressant drugs. Saccharomyces cerevisiae reductase, for example, exhibits high activity and enantioselectivity in reducing similar ketones, underscoring its importance in pharmaceutical manufacturing (Choi et al., 2010).

Environmental Remediation

Research on biphenyl dioxygenases emphasizes the environmental relevance of biphenyl compounds, including those chlorinated, in bioremediation efforts. These enzymes play crucial roles in degrading polychlorinated biphenyls (PCBs), which are environmental pollutants. This application is particularly significant given the widespread use and persistence of PCBs in the environment (Furukawa et al., 2004).

Material Science and Polymer Chemistry

In the realm of materials science, the exploration of renewable building blocks like phloretic acid (derived from similar biphenyl structures) for enhancing reactivity towards benzoxazine ring formation presents a sustainable alternative to conventional phenols. This approach facilitates the development of bio-based polymers with promising thermal and thermo-mechanical properties for a wide range of applications (Trejo-Machin et al., 2017).

Corrosion Inhibition

The investigation of propanone derivatives, including structures related to "1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone," as corrosion inhibitors highlights their potential in protecting metals from acidic degradation. Such compounds exhibit mixed-type inhibitive action, suggesting their utility in industrial maintenance and the preservation of infrastructure (Olasunkanmi et al., 2019).

Spectroscopy and Charge Transfer Complexes

Spectroscopic studies of biphenyl and its charge transfer complexes offer insights into the photoconductivity and semiconducting properties of these compounds. Such research is crucial for developing advanced materials with specific electronic and optical properties, paving the way for innovations in electronics and photovoltaics (Trivedi et al., 2013).

Eigenschaften

IUPAC Name |

3-(4-chloroanilino)-1-(4-phenylphenyl)propan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18ClNO/c22-19-10-12-20(13-11-19)23-15-14-21(24)18-8-6-17(7-9-18)16-4-2-1-3-5-16/h1-13,23H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXCHTWHIIQRIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1,1'-Biphenyl]-4-yl-3-(4-chloroanilino)-1-propanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

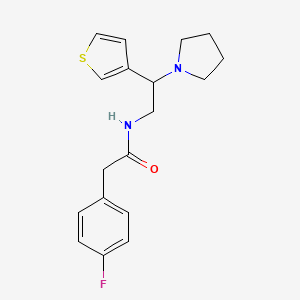

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methylpyridine-3-sulfonamide](/img/structure/B2998320.png)

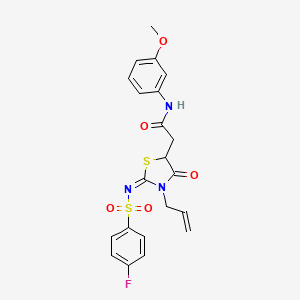

![1-(1,3-Benzodioxol-5-yl)-3-[(4-bromophenyl)sulfonyl]-1-propanone](/img/structure/B2998321.png)

![N-((1-hydroxycyclopentyl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2998324.png)

![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2998325.png)

![2-(benzylsulfanyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2998326.png)

![2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2998330.png)

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-phenylpropyl)acetamide](/img/structure/B2998334.png)